molecular formula C10H15NO3 B13988683 Ethyl 2-tert-butyloxazole-5-carboxylate

Ethyl 2-tert-butyloxazole-5-carboxylate

Cat. No.: B13988683
M. Wt: 197.23 g/mol
InChI Key: JSOZSWOYKNIAFL-UHFFFAOYSA-N
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Description

Ethyl 2-tert-butyloxazole-5-carboxylate is a versatile chemical intermediate primarily utilized in the synthesis of pharmaceuticals and agrochemicals . Its structure, featuring an ester-linked oxazole core with a sterically demanding tert-butyl substituent, makes it a valuable scaffold for constructing complex molecules in drug discovery and development . Oxazole derivatives are recognized in medicinal chemistry as privileged structures with a broad spectrum of biological activities . Research into analogous compounds indicates potential application in the development of new anti-infective agents, with some oxazole-based structures demonstrating notable antimicrobial and antifungal properties . Furthermore, this compound serves as a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds designed to exhibit specific biological activities . Its utility lies in enabling researchers to explore novel molecular architectures for creating active ingredients in crop protection products or therapeutic agents .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 2-tert-butyl-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-5-13-8(12)7-6-11-9(14-7)10(2,3)4/h6H,5H2,1-4H3

InChI Key

JSOZSWOYKNIAFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(O1)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the oxazole ring through cyclization reactions starting from appropriate precursors such as substituted amino alcohols, α-haloketones, or β-ketoesters, followed by introduction or retention of the tert-butyl substituent and the ethyl ester group.

Method Based on Amino Alcohol and Ethyl Oxalyl Chloride

One documented approach involves the reaction of tert-butylamine with ethyl oxalyl chloride to form an intermediate that cyclizes to the oxazole ring. This method proceeds via condensation of the amine with the oxalyl chloride derivative, followed by intramolecular cyclization and dehydration to yield the oxazole core with the tert-butyl group at the 2-position and the ethyl ester at the 5-position.

  • Starting materials: tert-butylamine, ethyl oxalyl chloride
  • Reaction conditions: Typically conducted in an inert solvent under controlled temperature to avoid side reactions and decomposition
  • Advantages: Direct introduction of tert-butyl and ethyl ester groups in a single synthetic sequence
  • Limitations: Requires careful control of moisture and reaction conditions to prevent hydrolysis and side reactions

Electrophilic α-Bromination Followed by Cyclization

Although more commonly applied to related heterocycles such as thiazoles, a method involving electrophilic α-bromination of β-ethoxyacrylate derivatives followed by treatment with nucleophiles (e.g., thiourea for thiazoles) has been reported for similar ring systems. This approach could be adapted for oxazole synthesis by selecting appropriate nucleophiles and reaction conditions to facilitate ring closure.

  • Key steps:
    • α-Bromination of β-ethoxyacrylate intermediate
    • One-pot cyclization with nucleophile to form oxazole ring
  • Benefits: High regioselectivity and potential for scale-up due to one-pot procedure
  • Challenges: Requires optimization to avoid competing bromination and side reactions

Summary Table of Preparation Methods

Method Starting Materials Key Steps Advantages Limitations
Condensation of tert-butylamine with ethyl oxalyl chloride tert-butylamine, ethyl oxalyl chloride Condensation, cyclization Direct introduction of functional groups, straightforward Sensitive to moisture, requires inert conditions
Electrophilic α-bromination and one-pot cyclization β-ethoxyacrylate derivatives, brominating agent, nucleophile α-Bromination, nucleophilic cyclization High regioselectivity, one-pot synthesis Needs optimization for oxazole, potential side reactions

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxazolecarboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

    Oxidation: Oxazolecarboxylic acid.

    Reduction: Oxazolecarbinol.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dimethylethyl)-5-oxazolecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-<i>tert</i>-butyloxazole-5-carboxylate with structurally related heterocyclic esters, focusing on molecular properties, stability, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Molecular Formula Molecular Weight Key Substituents XLogP3<sup>†</sup> Density (g/cm³) Applications/Notes
Ethyl 2-<i>tert</i>-butyloxazole-5-carboxylate (Target) Oxazole C10H15NO3 ~197.23 2-<i>tert</i>-butyl, 5-ethyl ester ~2.0 (estimated) N/A Likely intermediate in organic synthesis
Ethyl 5-<i>tert</i>-butyl-2-methylpyrazole-3-carboxylate Pyrazole C11H18N2O2 210.27 5-<i>tert</i>-butyl, 2-methyl, 3-ethyl ester 2.5 N/A Agrochemical intermediates; higher lipophilicity
Ethyl 5-(2-<i>tert</i>-butoxycarbonylaminoethyl)-1,2,4-oxadiazole-3-carboxylate Oxadiazole C12H19N3O5 285.30 3-ethyl ester, 5-Boc-protected amine N/A 1.185 Peptide mimetics; medicinal chemistry

<sup>†</sup>XLogP3: Predicted partition coefficient (logP) indicating lipophilicity.

Key Observations

Heterocycle Influence :

  • Oxazole vs. Oxadiazole vs. Pyrazole :

  • Oxazoles (one oxygen, one nitrogen) exhibit moderate aromaticity and polarity, influencing solubility and reactivity.
  • Oxadiazoles (two nitrogens, one oxygen) are more electron-deficient, enhancing stability in harsh conditions .

Ethyl ester groups contribute to solubility in organic solvents, facilitating synthetic modifications.

Physicochemical Properties :

  • The pyrazole derivative (XLogP3 = 2.5) is more lipophilic than the oxazole analog (estimated XLogP3 ~2.0), suggesting differences in bioavailability.
  • The oxadiazole derivative’s higher molecular weight (285.30 vs. ~197.23) correlates with increased complexity in synthesis and purification .

Similar precautions likely apply to the target oxazole compound.

Q & A

Q. What are the established synthetic routes for Ethyl 2-tert-butyloxazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For example, tert-butyl-substituted heterocycles like tert-butyl 2-chloro-1,3-thiazole-5-carboxylate (CAS 934570-60-2) are synthesized via [3+2] cycloaddition or nucleophilic substitution . Key parameters for optimization include:

  • Temperature control : Elevated temperatures (80–120°C) often improve cyclization efficiency.
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) can enhance reaction rates.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for oxazole ring formation.
Parameter Recommended Range Impact on Yield
Reaction Temperature80–120°CHigher yields at 100–110°C
Catalyst Loading5–10 mol%Excess catalyst may decompose product
Reaction Time12–24 hoursProlonged time risks side reactions

For reproducibility, ensure rigorous drying of reagents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on the oxazole proton (δ 8.2–8.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm). Integrate peaks to confirm substituent ratios.
    • ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 160–170 ppm, while the oxazole carbons resonate at δ 140–150 ppm .
  • X-ray Crystallography :
    Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-resolution data (<1.0 Å) to resolve steric effects from the tert-butyl group .

Q. Common Pitfalls :

  • Overlapping signals in NMR due to conformational flexibility (e.g., ester rotation). Use variable-temperature NMR to resolve ambiguities.
  • Crystal twinning in X-ray analysis: Employ SHELXD for initial phasing and SHELXE for density modification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for analogous oxazole esters :

  • Personal Protective Equipment (PPE) :
    • Nitrile gloves (tested per EN 166/ANSI standards) and safety goggles.
    • Lab coat with chemical-resistant apron.
  • Engineering Controls :
    • Use fume hoods for synthesis and purification steps.
    • Avoid exposure to moisture to prevent ester hydrolysis, which may release volatile byproducts .
  • Emergency Measures :
    • In case of skin contact, wash immediately with 10% ethanol-water solution to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Validation Steps :
    • Cross-check experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level).
    • Analyze solvent effects: Simulate chemical shifts in the same solvent used experimentally (e.g., CDCl₃) .
    • Confirm purity via HPLC (≥95%) to rule out impurities causing signal overlap.

Example :
If the experimental ¹H NMR shows a doublet for the oxazole proton but simulations predict a singlet, consider dynamic effects (e.g., hindered rotation) or coupling with adjacent substituents .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

  • Design of Experiments (DoE) :
    Use factorial designs to test interactions between variables (e.g., temperature, catalyst, solvent). For example, a 2³ factorial design can identify optimal conditions with minimal trials.
  • In Situ Monitoring :
    Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time.
  • Workflow Table :
Step Critical Control Point Monitoring Technique
CyclizationReaction completionTLC (hexane:ethyl acetate 3:1)
EsterificationAcid scavengingpH titration
PurificationSolvent polarityFlash chromatography (SiO₂)

Post-reaction, isolate the product via recrystallization (e.g., ethyl acetate/hexane) to remove unreacted tert-butyl precursors .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Software Tools :
    Use Gaussian or ORCA for transition-state calculations. Focus on frontier molecular orbitals (FMOs) to identify nucleophilic attack sites.
  • Key Parameters :
    • Calculate LUMO energy: Lower LUMO indicates higher electrophilicity.
    • Map electrostatic potential (ESP) to visualize electron-deficient regions.

Case Study :
For tert-butyl-substituted thiazoles, the 2-position is highly electrophilic due to steric shielding of the tert-butyl group, directing nucleophiles to the 5-carboxylate . Apply similar logic to oxazole analogs.

Q. What degradation pathways are observed for this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis :
    The ester group hydrolyzes to carboxylic acid, while the oxazole ring may undergo ring-opening at pH < 3. Monitor via LC-MS for m/z shifts corresponding to degradation products.
  • Basic Conditions :
    Saponification of the ester occurs (yielding carboxylate salt), but the tert-butyl group may undergo elimination at elevated temperatures (>60°C). Use TGA/DSC to assess thermal stability .

Q. How can systematic literature reviews enhance research on this compound’s applications in medicinal chemistry?

Methodological Answer:

  • Search Strategy :
    • Use PubChem and CAS databases for structure-activity relationship (SAR) studies.
    • Filter patents and non-peer-reviewed sources to focus on academically validated data .
  • Data Synthesis :
    Create a matrix comparing bioactivity (e.g., IC₅₀ values) against structural analogs. Highlight gaps (e.g., lack of pharmacokinetic data) for future research .

Notes

  • References : Ensure citations align with credible sources (e.g., PubChem, CAS, SHELX documentation) .
  • Data Integrity : Validate experimental results against computational models and peer-reviewed protocols.
  • Safety Compliance : Adhere to OSHA and EN standards for chemical handling .

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